N-Benzyl-1-methylcyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-1-methylcyclopropanecarboxamide is an organic compound with the molecular formula C12H15NO and a molecular weight of 189.25 g/mol . It is a cyclopropanecarboxamide derivative, characterized by the presence of a benzyl group attached to the nitrogen atom and a methyl group attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-1-methylcyclopropanecarboxamide typically involves the reaction of 1-methylcyclopropanecarboxylic acid with benzylamine . The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-1-methylcyclopropanecarboxamide can undergo various chemical reactions, including:
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, amines, or alcohols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-Benzyl-1-methylcyclopropanecarboxamide has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-Benzyl-1-methylcyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-1-ethylcyclopropanecarboxamide
- N-Benzyl-1-propylcyclopropanecarboxamide
- N-Benzyl-1-methylcyclobutanecarboxamide
Uniqueness
N-Benzyl-1-methylcyclopropanecarboxamide is unique due to its specific structural features, such as the presence of a cyclopropane ring and a benzyl group.
Properties
Molecular Formula |
C12H15NO |
---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
N-benzyl-1-methylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C12H15NO/c1-12(7-8-12)11(14)13-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,14) |
InChI Key |
RHMLEGNVMIKAAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.